1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring. This compound is part of the broader class of benzoxazines, which are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione can be synthesized through several methods. One common approach involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones under acidic or basic conditions . Another method includes the cyclization of N-acyl-2-cyclopropylanilines or 2-(cycloalk-1-enyl)anilides . The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method. This method involves heating an aromatic amine, a phenol, and formaldehyde in the presence of a catalyst . The process is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrobenzoxazines, and various substituted benzoxazines .
Wissenschaftliche Forschungsanwendungen
1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity. In cancer research, the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-3,1-Benzoxazines: These compounds share a similar benzoxazine ring structure but differ in their substituents and functional groups.
Dihydrobenzoxazines: These are reduced forms of benzoxazines and exhibit different chemical properties and biological activities.
Uniqueness
1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione is unique due to its specific trione structure, which imparts distinct chemical reactivity and biological activity compared to other benzoxazines. Its ability to form stable polymers and its diverse range of biological activities make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H5NO4 |
---|---|
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
1,4a-dihydro-3,1-benzoxazine-2,4,5-trione |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)7(11)13-8(12)9-4/h1-3,6H,(H,9,12) |
InChI-Schlüssel |
VSMRMPDWLDXTAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2C(=C1)NC(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.